HI-240
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HI-240 is a small molecule drug known for its role as an RNA-directed DNA polymerase inhibitor. It has shown promise in the treatment of immune system diseases, infectious diseases, and urogenital diseases, particularly in combating HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
HI-240 is synthesized through structure-based drug design methods. The process involves identifying space in the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase that can be exploited by functional groups predicted to interact favorably with binding pocket residues . The synthesis typically involves the use of thiourea compounds, which have shown better inhibition of drug-resistant strains of HIV-1 compared to other compounds .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
HI-240 primarily undergoes substitution reactions due to the presence of functional groups that can interact with various reagents .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include thiourea and other nucleophilic agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions involving this compound are typically derivatives of the original compound, with modifications to the functional groups that enhance its inhibitory activity against HIV reverse transcriptase .
Scientific Research Applications
HI-240 has a wide range of scientific research applications:
Chemistry: Used in the study of non-nucleoside inhibitors and their interactions with HIV reverse transcriptase.
Medicine: Potential therapeutic agent for the treatment of HIV infections, particularly drug-resistant strains.
Industry: Used in the development of new pharmaceuticals targeting RNA-directed DNA polymerase.
Mechanism of Action
HI-240 exerts its effects by inhibiting the activity of RNA-directed DNA polymerase, specifically targeting the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase . The compound interacts with residues in the binding pocket, preventing the polymerase from synthesizing viral DNA, thereby inhibiting the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
HI-236: Another thiourea compound with similar inhibitory activity against HIV reverse transcriptase.
HI-244: A compound designed to maximize occupancy in the non-nucleoside inhibitor binding site.
HI-253: Known for its potent activity against drug-resistant strains of HIV.
HI-445: Similar to HI-443, with modifications to improve its binding affinity.
Uniqueness of HI-240
This compound is unique in its ability to inhibit both wild-type and drug-resistant strains of HIV reverse transcriptase. Its design maximizes occupancy in the non-nucleoside inhibitor binding site and includes functional groups that provide favorable interactions with binding pocket residues . This makes it a highly effective inhibitor compared to other compounds in its class .
Properties
Molecular Formula |
C14H13BrFN3S |
---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C14H13BrFN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20) |
InChI Key |
MIJLSRZJDIBHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F |
Synonyms |
F-PBT cpd HI 240 HI-240 N-(2-(2-fluorophenethyl))-N'-(2-(5-bromopyridyl))thiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.